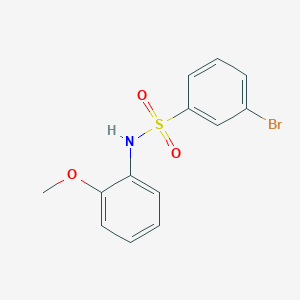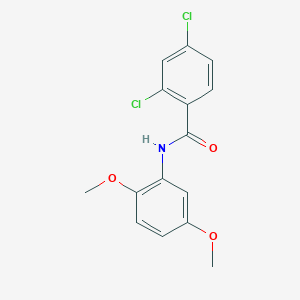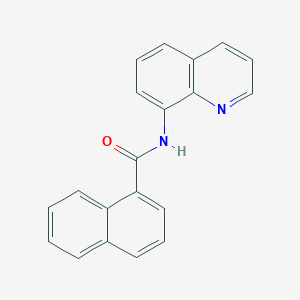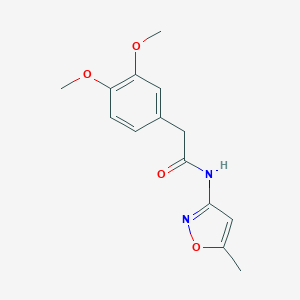
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has shown promise as a potential treatment for a range of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide inhibits TYK2, which plays a key role in the signaling pathways that regulate immune responses. Specifically, TYK2 is involved in the signaling pathways for interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, this compound blocks these signaling pathways, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune responses, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cell lines by blocking the JAK-STAT signaling pathway. This compound has also been shown to reduce the levels of certain cytokines in the blood, suggesting that it may have broader effects on immune function beyond its inhibition of TYK2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide is that it is a highly selective inhibitor of TYK2, with minimal off-target effects. This makes it a useful tool for studying the role of TYK2 in immune function and disease. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. Additionally, this compound is a small molecule inhibitor, which may limit its utility in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple JAK family members, in order to achieve greater efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective TYK2 inhibitors, which may have improved therapeutic potential. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to explore its potential as a treatment for autoimmune diseases and other conditions.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is then reacted with 3-bromobenzenesulfonyl chloride to form the sulfonamide intermediate, which is then treated with N-methylpiperazine to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent inhibition of TYK2 and downstream signaling pathways. In a mouse model of psoriasis, this compound was able to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was able to reduce autoantibody production and improve kidney function. These results suggest that this compound has the potential to be an effective treatment for a range of autoimmune diseases.
Propriétés
Formule moléculaire |
C13H12BrNO3S |
|---|---|
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
3-bromo-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,1H3 |
Clé InChI |
XMGZCQZVYNZCTD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)






